molecular formula C6H9NO2 B13067435 1-Methylpiperidine-3,5-dione CAS No. 66310-86-9

1-Methylpiperidine-3,5-dione

Cat. No.: B13067435
CAS No.: 66310-86-9
M. Wt: 127.14 g/mol
InChI Key: XJOUABCQBPHUDS-UHFFFAOYSA-N
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Description

1-Methylpiperidine-3,5-dione is an organic compound with the molecular formula C6H9NO2. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-3,5-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methylpiperidine with suitable oxidizing agents can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methylpiperidine-3,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Methylpiperidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Methylpiperidine-3,5-dione is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

66310-86-9

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

1-methylpiperidine-3,5-dione

InChI

InChI=1S/C6H9NO2/c1-7-3-5(8)2-6(9)4-7/h2-4H2,1H3

InChI Key

XJOUABCQBPHUDS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)CC(=O)C1

Origin of Product

United States

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